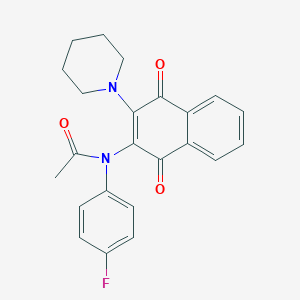

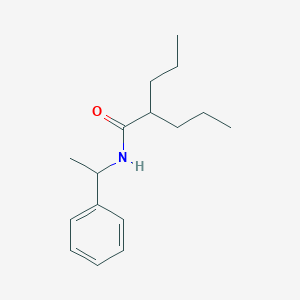

N-(1-phenylethyl)-2-propylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-phenylethyl)-2-propylpentanamide, commonly known as NPP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is widely used in scientific research for its pharmacological properties. NPP is a potent and selective agonist for the alpha-2 adrenergic receptor, which plays a crucial role in regulating various physiological functions such as blood pressure, heart rate, and neurotransmitter release.

Mecanismo De Acción

NPP acts as an agonist for the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter norepinephrine. Activation of the alpha-2 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neurotransmitter release.

Biochemical and Physiological Effects:

NPP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, anxiolysis, and hypotension. It has been demonstrated to reduce the release of various neurotransmitters such as norepinephrine, dopamine, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using NPP in scientific research is its high selectivity and affinity for the alpha-2 adrenergic receptor. This allows researchers to study the specific effects of alpha-2 receptor activation without interference from other receptors. Another advantage is that NPP is relatively easy to synthesize and purify, making it a cost-effective option for research.

However, there are also some limitations to using NPP in lab experiments. One limitation is that it has a relatively short half-life in vivo, which can make it difficult to maintain a steady-state concentration. Additionally, NPP has been shown to produce some off-target effects, such as the inhibition of voltage-gated calcium channels, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research on NPP and alpha-2 adrenergic receptors. One area of interest is the development of more selective agonists and antagonists for the different subtypes of the alpha-2 receptor, which could lead to the development of more targeted therapies for conditions such as depression, anxiety, and pain. Another area of interest is the investigation of the role of alpha-2 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, which could lead to the development of new treatments for these conditions.

Conclusion:

In conclusion, N-(1-phenylethyl)-2-propylpentanamide is a synthetic compound that has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It is a potent and selective agonist for the alpha-2A subtype of the receptor and has been shown to produce a range of biochemical and physiological effects. While there are some limitations to using NPP in lab experiments, it remains a valuable tool for investigating the role of alpha-2 receptors in various physiological processes.

Métodos De Síntesis

The synthesis of NPP involves the reaction of 1-phenylethylamine and 2-propylpentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous conditions, and the product is purified using column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

NPP has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It has been shown to exhibit a high affinity and selectivity for the alpha-2A subtype of the receptor, which is predominantly expressed in the brain. NPP has been used to investigate the role of alpha-2 adrenergic receptors in various physiological processes such as pain modulation, sedation, and the regulation of mood and behavior.

Propiedades

Fórmula molecular |

C16H25NO |

|---|---|

Peso molecular |

247.38 g/mol |

Nombre IUPAC |

N-(1-phenylethyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO/c1-4-9-15(10-5-2)16(18)17-13(3)14-11-7-6-8-12-14/h6-8,11-13,15H,4-5,9-10H2,1-3H3,(H,17,18) |

Clave InChI |

XEXHDBWTRTWPQX-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |

SMILES canónico |

CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)

![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)

![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)

![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)

![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)

![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)